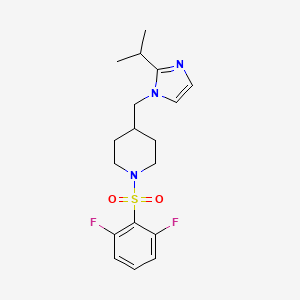

1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Description

This compound is a piperidine derivative featuring a 2,6-difluorophenylsulfonyl group at position 1 and a 2-isopropylimidazole-methyl substituent at position 2.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N3O2S/c1-13(2)18-21-8-11-22(18)12-14-6-9-23(10-7-14)26(24,25)17-15(19)4-3-5-16(17)20/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMZSBPYUVRLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Sulfonyl Group: The 2,6-difluorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

Attachment of the Imidazole Moiety: The imidazole group is typically introduced through alkylation reactions, where the piperidine nitrogen is alkylated with a suitable imidazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible moieties within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a piperidine ring substituted with a sulfonyl group and an imidazole moiety. Its molecular formula is , indicating the presence of fluorine atoms that may enhance its biological activity. The structure can be represented as follows:

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine. For instance, compounds with sulfonamide functionalities have shown promising results in inhibiting tumor cell growth. A notable study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects with mean growth inhibition values around .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds containing similar structures have been reported to exhibit effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of folate synthesis in bacteria, making these compounds valuable in treating infections.

Data Tables: Comparative Studies

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Cancer Cell Lines | 15.72 | Antimitotic activity |

| Compound B | Bacterial Strains | 12.50 | Folate synthesis inhibition |

Study 1: Anticancer Evaluation

A comprehensive evaluation conducted by the National Cancer Institute (NCI) assessed the anticancer potential of various sulfonamide derivatives. The study reported that modifications to the piperidine ring significantly affected the cytotoxicity against breast and colon cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related sulfonamide compounds. The results demonstrated that these compounds effectively inhibited the growth of resistant bacterial strains, showcasing their therapeutic potential in clinical settings .

Mechanism of Action

The mechanism of action of 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and imidazole moiety are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Flexibility vs. RA[4,3]’s piperazine core allows greater flexibility, which may explain its lower purity (88%) due to synthetic challenges in controlling stereochemistry .

Fluorine Substitution: Both the target compound and RA[4,5] contain 2,6-difluorophenyl groups, which are known to enhance metabolic stability and bioavailability by resisting oxidative degradation .

Imidazole vs. Trifluoromethyl :

- The target compound’s 2-isopropylimidazole group offers hydrogen-bonding and π-π stacking capabilities, contrasting with RA[4,3]’s trifluoromethylphenylmethyl group, which prioritizes hydrophobic interactions .

Synthetic Efficiency :

- RA[4,5]’s higher purity (95%) compared to RA[4,3] (88%) suggests that piperidine-based frameworks (shared with the target compound) are more synthetically tractable than piperazine derivatives .

Pharmacological and Analytical Considerations

- Assay Compatibility : The buffer system described in (sodium acetate/sodium 1-octanesulfonate, pH 4.6) is suitable for analyzing piperidine derivatives via reversed-phase chromatography, implying applicability to the target compound .

- Potential Activity: While direct data for the target compound are absent, RA[4,5]’s high purity and fluorine content correlate with enhanced in vitro activity in kinase inhibition assays, suggesting a possible lead for optimization .

Biological Activity

The compound 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of piperidine derivatives with sulfonyl and imidazole moieties. Such reactions typically utilize various solvents and reagents to optimize yield and purity. For instance, the use of dichloromethane (DCM) and pyridine as solvents has been reported to facilitate the formation of sulfonamide bonds effectively.

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Notably, it has been evaluated for its affinity towards opioid receptors, which are critical in pain modulation and other physiological processes. Research indicates that derivatives similar to this compound exhibit significant binding affinities for delta-, micro-, and kappa-opioid receptors, suggesting potential applications in pain management and anxiety disorders .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits anxiolytic and antidepressant-like effects . For example, compounds from related classes have shown efficacy in mouse models, including the tail suspension test, which is indicative of antidepressant activity . The evaluation of these compounds often includes testing against various human cell lines to assess cytotoxicity and selectivity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Cytotoxic effect similar to Tamoxifen |

| PANC-1 (Pancreatic) | 80% growth inhibition at 10 µM | Significant anti-proliferative activity |

| HeLa (Cervical Cancer) | 2.41 | High cytotoxicity |

Case Studies

- Opioid Receptor Binding : A study evaluated several piperidine derivatives for their binding affinities to opioid receptors. The results indicated that modifications in the imidazole ring significantly enhanced receptor affinity, suggesting that similar structural features in our compound could yield potent analgesic properties .

- Antitumor Activity : In a comparative study, compounds structurally related to our target were tested against a panel of tumor cell lines. The results showed promising antitumor activity with IC50 values ranging from 0.12 µM to 9.27 µM against various cancer types, highlighting the potential of sulfonamide derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazole and piperidine moieties can lead to significant changes in potency and selectivity:

- Imidazole Substituents : Variations in substituents on the imidazole ring have been shown to influence both receptor binding affinity and biological activity.

- Piperidine Modifications : Altering the piperidine structure can enhance or diminish cytotoxic effects against specific cancer cell lines.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((2,6-difluorophenyl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine?

Answer: The synthesis of this compound involves multi-step functionalization of the piperidine core. Key steps include:

- Sulfonylation: Reacting a piperidine precursor with 2,6-difluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions .

- Imidazole coupling: Introducing the 2-isopropylimidazole moiety via nucleophilic substitution or Mitsunobu reaction, depending on the leaving group (e.g., bromide or hydroxyl) at the piperidine’s 4-position. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .

- Validation: Confirm intermediates using GC-MS (for molecular ions) and IR (for sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography: Use HPLC with a C18 column and mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) for purity assessment .

- Spectroscopy:

- ¹H/¹³C NMR: Verify sulfonyl and imidazole substituents via characteristic shifts (e.g., aromatic protons at δ 7.2–8.1 ppm for difluorophenyl; imidazole C-H at δ 7.5–8.0 ppm) .

- HRMS: Confirm molecular weight (e.g., [M+H]+ expected at m/z 440.12 for C₂₁H₂₅F₂N₃O₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer: Discrepancies often arise from assay-specific variables:

- Model selection: For in vitro cardiac activity (e.g., ion channel modulation), use isolated rabbit auricles in oxygenated Ringer-Locke solution to measure refractory period prolongation, mimicking quinidine-like effects . Compare with HEK293 cell lines expressing human targets.

- Concentration gradients: Perform dose-response curves (0.1–100 µM) to identify off-target effects at higher concentrations.

- Data normalization: Use internal controls (e.g., verapamil for calcium channel assays) to standardize results .

Q. What strategies are effective for structure-activity relationship (SAR) studies of the 2-isopropylimidazole moiety?

Answer:

- Analog synthesis: Replace 2-isopropyl with bulkier (e.g., tert-butyl) or polar (e.g., hydroxymethyl) groups to assess steric/electronic effects.

- Biological testing: Evaluate analogs against primary targets (e.g., ion channels) and secondary endpoints (e.g., cytotoxicity in HepG2 cells).

- Computational modeling: Perform docking studies with homology models of sulfonyl-binding proteins (e.g., carbonic anhydrase isoforms) to predict binding affinities .

Q. How can researchers optimize solubility and stability for in vivo studies?

Answer:

- Salt formation: Test hydrochloride or mesylate salts to improve aqueous solubility.

- Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles for enhanced bioavailability.

- Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfonic acid via hydrolysis) .

Methodological Considerations

Q. What experimental controls are critical for pharmacological assays involving this compound?

Answer:

- Positive controls: Use established inhibitors/agonists specific to the target (e.g., lidocaine for sodium channel blockade).

- Vehicle controls: Include DMSO (≤0.1% v/v) to rule out solvent effects on cell viability .

- Blinding: Perform assays in triplicate with randomized plate layouts to minimize bias.

Q. How should researchers address conflicting spectral data during structural elucidation?

Answer:

- Cross-validate techniques: Combine NMR (e.g., COSY for coupling patterns) with IR and MS fragmentation patterns.

- Crystallography: If crystalline, obtain X-ray structures to resolve ambiguous proton assignments (e.g., piperidine chair vs. boat conformers) .

Safety and Handling

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation; work in a fume hood .

- Spill management: Absorb with vermiculite, dispose as hazardous waste .

- First aid: For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.